molecular formula C10H6Br2N2 B102527 5,5'-Dibromo-2,2'-bipyridine CAS No. 15862-18-7

5,5'-Dibromo-2,2'-bipyridine

Cat. No. B102527
CAS RN: 15862-18-7
M. Wt: 313.98 g/mol
InChI Key: JNWPRPLNUUMYCM-UHFFFAOYSA-N
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Description

5,5'-Dibromo-2,2'-bipyridine is a chemical compound that has garnered attention due to its utility in the synthesis of metal-complexing molecular rods and as a versatile building block for the construction of functional materials and complex molecular topologies. Its structure consists of two pyridine rings connected at the 2 and 2' positions, with bromine atoms substituted at both the 5 and 5' positions .

Synthesis Analysis

The synthesis of 5,5'-Dibromo-2,2'-bipyridine can be achieved through various methods. One approach involves the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane, yielding high product yields ranging from 70 to 90% . Another scalable synthesis method starts from inexpensive materials and is suitable for multigram scale production, highlighting the compound's accessibility for further research and application . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a selective synthesis method for this compound .

Molecular Structure Analysis

The molecular structure of 5,5'-Dibromo-2,2'-bipyridine is characterized by its symmetrical arrangement of bromine atoms on the bipyridine scaffold. This symmetry is crucial for its binding properties and its ability to serve as a precursor for further functionalization . The X-ray crystal structure of related compounds, such as 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, provides insights into the non-bonding interactions that can occur between substituents on the pyridine rings, which may influence the reactivity and coordination properties of 5,5'-Dibromo-2,2'-bipyridine .

Chemical Reactions Analysis

5,5'-Dibromo-2,2'-bipyridine is a reactive intermediate that can undergo various chemical reactions, particularly metal-catalyzed coupling reactions such as Stille couplings. These reactions allow for the stepwise functionalization of the compound, enabling the synthesis of a wide array of derivatives with potential applications in biodiagnostics, photovoltaics, and organic light-emitting diodes . The compound's reactivity is also demonstrated in the synthesis of unsymmetrical 5,5'-disubstituted 2,2'-bipyridines, which are valuable for creating specific binding loci within larger molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5'-Dibromo-2,2'-bipyridine are influenced by its bromine substituents and bipyridine core. The presence of bromine atoms makes it a suitable candidate for further reactions, such as the selective monolithiation of 2,5-dibromopyridine, which can be directed to specific positions on the pyridine ring depending on the reaction conditions . The solubility characteristics of the compound and its derivatives are important for its purification and application in synthesis, as seen in the preparation of unsymmetrical heterocycles .

Scientific Research Applications

Synthesis and Scalability

5,5'-Dibromo-2,2'-bipyridine is recognized for its role in the synthesis of complex ligands through metal-catalyzed coupling reactions. D'Souza et al. (2012) describe its scalable synthesis from inexpensive materials, highlighting its utility in creating functional materials and complex molecular topologies (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

Coordination Properties and Functionalization

The compound demonstrates excellent coordination properties, serving as a versatile building block for various functional materials. Schwab et al. (2002) detail its use in preparing metal-complexing molecular rods, emphasizing its efficiency in synthesis processes (Schwab, Fleischer, & Michl, 2002).

Conductive Polymer Synthesis

In polymer chemistry, 5,5'-Dibromo-2,2'-bipyridine is a key reactant in the formation of conductive polymers. Yamamoto et al. (1990) report its reaction with a nickel complex to form poly(2,2′-bipyridine-5,5′-diyl), which possesses similar properties to other conductive polymers and can form complexes with various metal ions (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).

Catalysis Applications

The compound is also significant in catalysis, where it forms complexes that exhibit high activity and selectivity. Günyar et al. (2009) explore its use in dioxomolybdenum(VI) complexes, which show great promise in catalytic applications due to their stability and efficiency (Günyar, Zhou, Drees, Baxter, Bassioni, Herdtweck, & Kühn, 2009).

Liquid Crystal and Photovoltaic Applications

El-Ghayoury et al. (2000) demonstrate its utility in creating mesomorphic compounds, which are significant in the fields of liquid crystals and photovoltaics. Their study indicates the potential of 5,5'-Dibromo-2,2'-bipyridine in developing materials with unique phase behaviors and structural properties (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).

Safety And Hazards

5,5’-Dibromo-2,2’-bipyridine is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Future Directions

5,5’-Dibromo-2,2’-bipyridine has potential applications in various fields. It can be used in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes . By extending the chromophore size of the bipyridine core, these types of ligands can be employed as photosensors for the detection of fluoride ions .

properties

IUPAC Name

5-bromo-2-(5-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWPRPLNUUMYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447824
Record name 5,5'-DIBROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dibromo-2,2'-bipyridine

CAS RN

15862-18-7
Record name 5,5'-DIBROMO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-Dibromo-2,2'-bipyridyl
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Synthesis routes and methods

Procedure details

A reaction vessel was charged with 6.0 g of 2,5-dibromopyridine, 7.0 ml of bistributyltin, and 120 ml of xylene, followed by heating and stirring at 60° C. for 15 minutes. Further, 700 mg of tetrakis(triphenylphosphine)palladium was added thereto, followed by stirring at 120° C. for 8 hours. After cooling to room temperature, the insoluble materials were removed by filtration, and the filtrate was washed with 150 ml of an aqueous ethylenediamine tetraacetate solution. The organic layer was dehydrated with anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product. The crude product was purified by column chromatography (carrier: silica gel, eluent: cyclohexane/toluene) to obtain 1.7 g (yield 42%) of 5,5′-dibromo-[2,2′]bipyridine as a yellow powder.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
bistributyltin
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
DM D'souza, DA Leigh, M Papmeyer, SL Woltering - nature protocols, 2012 - nature.com
The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling …
Number of citations: 16 www.nature.com
FM Romero, R Ziessel - Tetrahedron letters, 1995 - Elsevier
We herein report on the selective synthesis of 5-bromo-2,2′-bipyridine 2 and 5,5′-dibromo-2,2′-bipyridine 3 by direct bromination of 2,2′-bipyridine hydrobromide salt 1, as well as …
Number of citations: 142 www.sciencedirect.com
PFH Schwab, F Fleischer, J Michl - The Journal of Organic …, 2002 - ACS Publications
Efficient syntheses of 5-brominated and 5,5‘-dibrominated 2,2‘-bipyridines and 2,2‘-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed. …
Number of citations: 230 pubs.acs.org
W Frank, M Wasgindt, T Pautzsch… - … Chemistry and Physics, 2001 - Wiley Online Library
The synthesis of the new high‐molecular weight polyarylene 3, prepared by cross‐coupling of 5,5′‐dibromo‐2,2′‐bipyridine (1) and substituted diboronic acid 2, is described. The …
Number of citations: 19 onlinelibrary.wiley.com
F Justaud, G Argouarch, SI Ghazala, L Toupet… - …, 2008 - ACS Publications
We report in this contribution the synthesis and characterization of the two organoiron(II) (η 2 -dppe)(η 5 -C 5 Me 5 )FeCC−(5,2-C 5 H 3 NX) compounds (X = Cl, 6a; X = Br, 6b) bearing …
Number of citations: 13 pubs.acs.org
A Günyar, MD Zhou, M Drees, PNW Baxter… - Dalton …, 2009 - pubs.rsc.org
Dioxomolybdenum(VI) complexes with the general formula [MoO2Cl2L2] (L2=3,3′-dimethyl-2,2′-bipyridine, 5,5′-dimethyl-2,2′-bipyridine, 6,6′-dimethyl-2,2′-bipyridine, 4,4′-…
Number of citations: 22 pubs.rsc.org
S Goeb, A De Nicola, R Ziessel - The Journal of Organic …, 2005 - ACS Publications
In this work, we detail the synthesis and photophysical properties of a series of soluble polybipyridine ligands comprising one to five bipyridine units sandwiched between rigid carbon−…
Number of citations: 45 pubs.acs.org
A Khatyr, R Ziessel - The Journal of Organic Chemistry, 2000 - ACS Publications
Reliable and practical routes for the preparation of segmented oligomeric 2,2‘-bipyridine-based ligands possessing rigid and conjugated spacers are presented. The first series of …
Number of citations: 39 pubs.acs.org
T Pautzsch, C Rode, E Klemm - Journal für praktische Chemie, 1999 - Wiley Online Library
The palladium‐catalyzed cross‐coupling of 5‐bromo‐2,2′‐bipyridine and 5,5′‐dibromo‐2,2′‐bipyridine with phenylacetylene leads to 2 and 3, and the reaction of 5‐ethinyl‐2,2′‐…
Number of citations: 16 onlinelibrary.wiley.com
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org

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